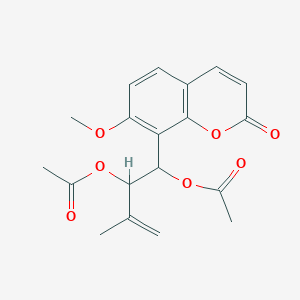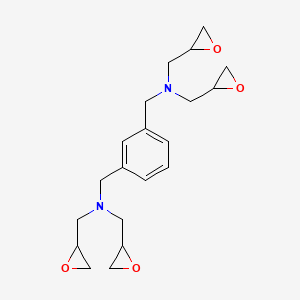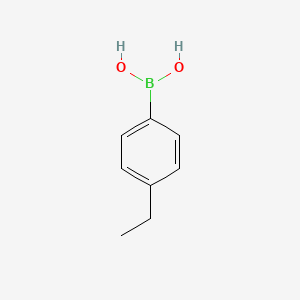
4-Ethylphenylboronic acid
Übersicht
Beschreibung
- Also known as (ρ-Ethylphenyl)boronic acid or 4-Ethylbenzeneboronic acid.
- Molecular formula: C<sub>8</sub>H<sub>11</sub>BO<sub>2</sub>.
- Molecular weight: 149.98 g/mol.
- It is a white to light yellow powder or crystal.
Synthesis Analysis
- 4-Ethylphenylboronic acid is commonly synthesized through boronate coupling reactions, such as Suzuki-Miyaura cross-coupling.
- It can be prepared by reacting phenylboronic acid with 4-bromoethylbenzene.
Molecular Structure Analysis
- The molecular structure consists of an ethyl group attached to a phenyl ring via a boron atom.
Chemical Reactions Analysis
- 4-Ethylphenylboronic acid participates in Suzuki-Miyaura cross-coupling reactions, forming C-C bonds with aryl halides.
- It serves as a reactant in the synthesis of biologically active molecules.
Physical And Chemical Properties Analysis
- Melting point: 150-155°C (lit.)
- Solubility: Soluble in methanol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
4-Ethylphenylboronic acid is significant as an intermediate in organic synthesis. The compound synthesized from 4-bromophenylacwtic acid demonstrates low toxicity, good thermal stability, and compatibility with water and air, which are beneficial properties in organic chemistry (Zhang Da, 2015).
Supramolecular Chemistry
In supramolecular chemistry, phenylboronic acids like 4-methoxyphenylboronic acid form assemblies with other compounds. These assemblies result from hydrogen bonds and exhibit significant structural characteristics (Pedireddi & Seethalekshmi, 2004).
Catalysis
4-Ethylphenylboronic acid is utilized in catalytic processes. In the Suzuki reaction, for instance, this compound plays a role in coupling reactions catalyzed by palladium nanoparticles in aqueous solutions, a method used for creating biaryl compounds (Ren & Meng, 2008).
Material Science
This compound is employed in the development of intelligent bio-hydrogels with glucose and pH-responsive properties. These hydrogels have potential applications in various fields, including controlled insulin release (Peng et al., 2018).
Analytical Chemistry
In analytical chemistry, 4-vinylphenylboronic acid-functionalized materials have been used for the selective enrichment and analysis of small-molecule compounds. This demonstrates the versatility of 4-ethylphenylboronic acid in developing novel analytical techniques (Jing Zhang et al., 2015).
Biomedical Applications
There are applications in biomedical fields as well. For instance, a photonic crystal glucose-sensing material containing phenylboronic acid groups has been developed for noninvasive monitoring of glucose, potentially beneficial for diabetes management (Alexeev et al., 2004).
Safety And Hazards
- Causes skin and eye irritation.
- Handle with care and use appropriate protective equipment.
Zukünftige Richtungen
- Further research could explore its applications in materials science, catalysis, and drug discovery.
Remember that this analysis is based on available information, and future research may uncover additional insights. 🌟
Eigenschaften
IUPAC Name |
(4-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLOMUUCFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370243 | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenylboronic acid | |
CAS RN |
63139-21-9 | |
| Record name | (4-Ethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


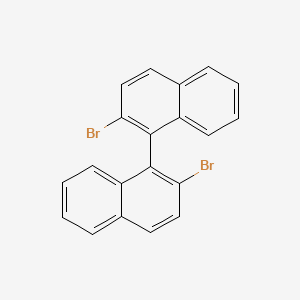
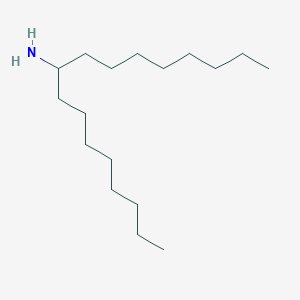
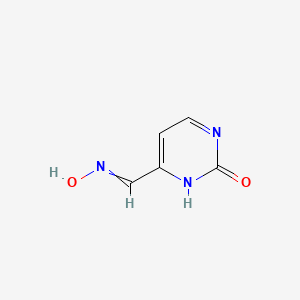
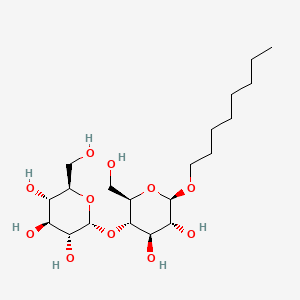
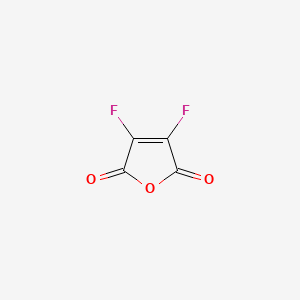
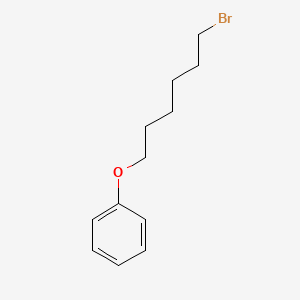
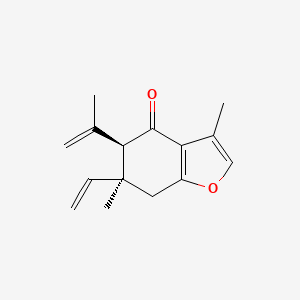
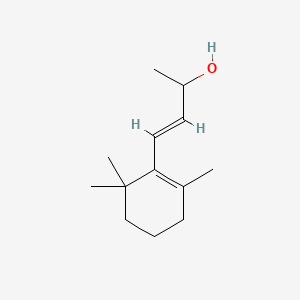
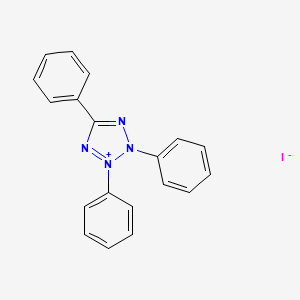
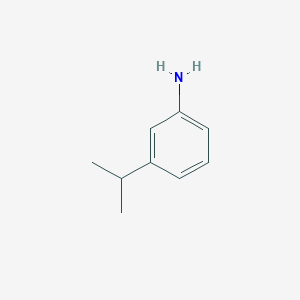
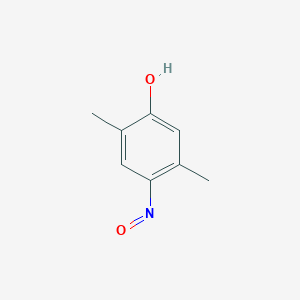
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
